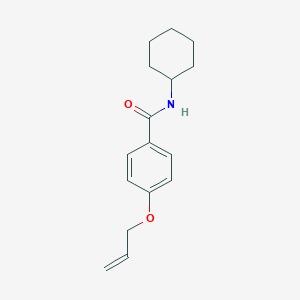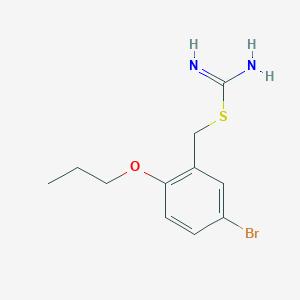![molecular formula C16H23N3O2S B458718 4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 99762-67-1](/img/structure/B458718.png)
4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure, which includes multiple functional groups, makes it a subject of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the tricyclic core through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to ensure scalability and reproducibility.
化学反応の分析
Types of Reactions
4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
科学的研究の応用
4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: This compound shares structural similarities with other tricyclic compounds, such as certain alkaloids and synthetic analogs.
5-(2-aminoethylthio)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: Another compound with a similar tricyclic structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds.
特性
CAS番号 |
99762-67-1 |
|---|---|
分子式 |
C16H23N3O2S |
分子量 |
321.4g/mol |
IUPAC名 |
4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C16H23N3O2S/c1-4-5-6-7-12-18-14-13(15(20)19(12)17)10-8-16(2,3)21-9-11(10)22-14/h4-9,17H2,1-3H3 |
InChIキー |
UVQMHKWRWRDHCJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1N |
正規SMILES |
CCCCCC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one](/img/structure/B458636.png)


![3-benzyl-5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B458640.png)

![6-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]pyridazin-3-ol](/img/structure/B458644.png)
![2-[(4-acetylanilino)methyl]-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B458648.png)
![2-{4-[N-(aminocarbonyl)ethanehydrazonoyl]phenyl}-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B458650.png)
![6-iodo-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B458652.png)
![4-bromo-N-{1-[(methylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B458653.png)
![4-butoxy-N-[1-[(ethylamino)carbonyl]-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B458654.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B458655.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B458656.png)
![3-bromo-N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B458657.png)
